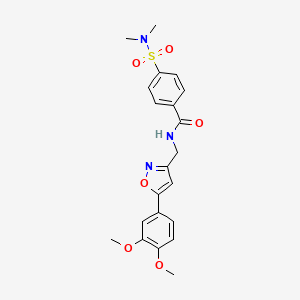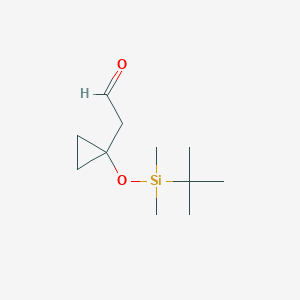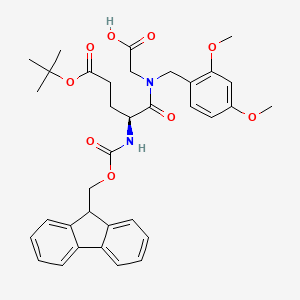![molecular formula C22H16N2O3 B2921579 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-78-8](/img/no-structure.png)
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one” is a derivative of chromeno[2,3-d]pyrimidinone . Chromeno[2,3-d]pyrimidinones are a class of compounds that have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidinone derivatives has been achieved through microwave-assisted methods . The procedure is reported to be easy and not time-consuming .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The chromeno[2,3-d]pyrimidinone derivatives have been reported to exhibit antimicrobial properties . This compound, with its specific functional groups, could be explored for its efficacy against various bacterial and fungal strains. Research could focus on determining its minimum inhibitory concentration (MIC) and its mechanism of action against microbial cell walls or DNA synthesis .
Antifungal Applications
Similar to its antimicrobial potential, this compound may also possess antifungal activity . It could be tested against a range of pathogenic fungi, which is crucial given the rising incidence of antifungal resistance. Studies could investigate its use in agriculture to protect crops from fungal infections or in medicine to treat fungal diseases .
Antigenotoxic Properties
Compounds with chromeno[2,3-d]pyrimidinone cores have shown antigenotoxic effects , which means they can potentially protect cells from genetic damage. This property is significant for cancer research, as it could lead to the development of protective agents against mutagens that contribute to cancer .
Synthesis of Bioactive Molecules
The structure of this compound makes it a valuable precursor in the synthesis of more complex bioactive molecules. Its potential applications in medicinal chemistry include the design of new drugs with improved pharmacokinetic and pharmacodynamic profiles. Researchers could explore its incorporation into molecules with anti-inflammatory, analgesic, or antipyretic effects .
Material Science
Beyond its biological applications, this compound could be used in material science. Its aromatic structure and potential for various substitutions make it a candidate for creating novel organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry
In analytical chemistry, this compound could serve as a fluorescent probe due to its chromeno[2,3-d]pyrimidinone moiety, which may exhibit fluorescence. It could be used to detect or quantify biological substances or to study the dynamics of biological systems through fluorescence spectroscopy .
Mecanismo De Acción
Target of Action
The primary targets of 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one are bacterial species . The compound has shown potent antibacterial activity against both gram-positive and gram-negative bacterial species .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial species it targets. The disruption of these pathways leads to the inhibition of bacterial growth and proliferation . The downstream effects include the death of the bacteria and the prevention of infection spread.
Result of Action
The result of the compound’s action is the effective killing of bacterial species, leading to the resolution of bacterial infections. In particular, one derivative, 10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d] pyrimidin-11-imine, has shown greater antibacterial activity against gram-negative bacterial species than ciprofloxacin and amoxicillin .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves the condensation of 2-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by cyclization and oxidation steps to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base using sulfuric acid as a catalyst to form the benzo[5,6]chromeno[2,3-d]pyrimidine intermediate.", "Step 3: Oxidation of the intermediate using hydrogen peroxide to form the final product, 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one." ] } | |
Número CAS |
899217-78-8 |
Nombre del producto |
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one |
Fórmula molecular |
C22H16N2O3 |
Peso molecular |
356.381 |
Nombre IUPAC |
14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25) |
Clave InChI |
XUXUFHSGTLWEFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2921502.png)

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)
![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2921508.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)



![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)